N-(4-hydroxyphenyl)-N-methylacetamide
Overview
Description
N-(4-hydroxyphenyl)-N-methylacetamide, commonly known as paracetamol or acetaminophen, is a widely used non-opioid analgesic and antipyretic agent. It is primarily used to treat fever and mild to moderate pain. This compound is a major ingredient in numerous over-the-counter medications, including Tylenol and Panadol .
Mechanism of Action
Target of Action
N-(4-hydroxyphenyl)-N-methylacetamide, also known as Fenretinide , is a synthetic retinoid derivative . Retinoids are substances related to vitamin A . Fenretinide inhibits the growth of several human cancer cell lines, acting through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms .
Mode of Action
Fenretinide’s mode of action involves the induction of apoptosis, a process of programmed cell death . This effect is strikingly different from that of vitamin A . Fenretinide induces apoptosis in both estrogen receptor (ER)-positive and ER-negative breast cancer cell lines .
Biochemical Pathways
Fenretinide is involved in the regulation of the nicotinamide adenine dinucleotide (NAD) metabolic pathway . NAD is a central molecule in cellular metabolism. Fenretinide treatment may cause ceramide, a wax-like substance, to build up in tumor cells and is associated with the accumulation of reactive oxygen species (ROS), resulting in cell death through apoptosis and/or necrosis .
Pharmacokinetics
It is known that fenretinide selectively accumulates in breast tissue, which may contribute to its effectiveness against breast cancer . The apparent volume of distribution of Fenretinide was approximately 10-12 liter/kg and the terminal half-life was 12 hr .
Result of Action
Fenretinide has been investigated for potential use in the treatment of cancer, as well as in the treatment of cystic fibrosis, rheumatoid arthritis, acne, psoriasis, and has been found to also slow the production and accumulation of a toxin that leads to vision loss in Stargardt’s patients . In cancer studies, Fenretinide treatment may cause ceramide to build up in tumor cells and is associated with the accumulation of ROS, resulting in cell death through apoptosis and/or necrosis .
Action Environment
The action of Fenretinide can be influenced by environmental factors. For example, these compounds are highly sensitive towards light and temperature, and their continuous exposure to intense heat and light causes their oxidation . Moreover, Fenretinide accumulates preferentially in fatty tissue such as the breast, which may contribute to the effectiveness of Fenretinide against breast cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxyphenyl)-N-methylacetamide can be achieved through various methods. One common method involves the reductive carbonylation of nitrobenzene catalyzed by palladium (II) complexes. This reaction is carried out in dilute acetic acid as a solvent, and the [PdCl2(dppb)] catalyst precursor leads to the formation of this compound with a high selectivity of 85% in approximately 5 hours .
Industrial Production Methods
Industrial production of this compound typically involves the acetylation of 4-aminophenol. This process can be carried out using acetic anhydride or acetyl chloride as the acetylating agents. The reaction is usually performed in the presence of a base, such as sodium acetate, to neutralize the acidic by-products .
Chemical Reactions Analysis
Types of Reactions
N-(4-hydroxyphenyl)-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone imine derivatives.
Reduction: Reduction of nitrobenzene to 4-aminophenol, followed by acetylation, is a common synthetic route.
Substitution: The hydroxyl group can undergo substitution reactions to form various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Palladium catalysts and hydrogen gas are commonly used for the reduction of nitrobenzene.
Substitution: Acetyl chloride or acetic anhydride are used for acetylation reactions
Major Products
Oxidation: Quinone imine derivatives.
Reduction: 4-aminophenol.
Substitution: This compound and its derivatives
Scientific Research Applications
N-(4-hydroxyphenyl)-N-methylacetamide has a wide range of scientific research applications:
Chemistry: It is used as a model compound in various chemical reactions and studies.
Biology: It is studied for its effects on cellular processes and its role as an analgesic and antipyretic agent.
Medicine: It is extensively used in the treatment of pain and fever. .
Industry: It is a key ingredient in many pharmaceutical formulations and over-the-counter medications
Comparison with Similar Compounds
Similar Compounds
Aspirin (acetylsalicylic acid): Another widely used analgesic and antipyretic agent.
Ibuprofen: A nonsteroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties.
Naproxen: Another NSAID used for pain relief and fever reduction.
Uniqueness
N-(4-hydroxyphenyl)-N-methylacetamide is unique in its minimal anti-inflammatory effects compared to NSAIDs like aspirin and ibuprofen. It is preferred for patients who require pain relief and fever reduction without the risk of gastrointestinal side effects associated with NSAIDs .
Properties
IUPAC Name |
N-(4-hydroxyphenyl)-N-methylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7(11)10(2)8-3-5-9(12)6-4-8/h3-6,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STOAGEBURGENGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10879507 | |
Record name | N-METHYL P-HYDROXYACETANILIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10879507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
579-58-8 | |
Record name | N-(4-Hydroxyphenyl)-N-methylacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=579-58-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC4968 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4968 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-METHYL P-HYDROXYACETANILIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10879507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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